molecular formula C12H11ClN2O B1458306 N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide CAS No. 1517663-72-7

N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide

Cat. No.: B1458306
CAS No.: 1517663-72-7
M. Wt: 234.68 g/mol
InChI Key: YRMKKJHJNIEKFT-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide (CAS 1517663-72-7) is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 g/mol . This powder-form substance features a cyclopropane ring substituted with a cyano group and a carboxamide linker connected to a 2-chlorobenzyl moiety . Compounds containing the phenylcyclopropane carboxamide scaffold are of significant interest in medicinal chemistry due to their unique rigid conformation and strong bonds, which can lead to enhanced target binding, increased metabolic stability, and improved pharmacokinetic properties . Research into structurally similar analogues has demonstrated that this class of compounds possesses distinct and effective antiproliferative activity, showing promise in inhibiting the proliferation of cancer cell lines such as human myeloid leukemia . As such, this compound serves as a valuable building block for researchers developing and screening novel small molecules for oncology and other therapeutic areas. The product is supplied with a Certificate of Analysis. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-10-4-2-1-3-9(10)7-15-11(16)12(8-14)5-6-12/h1-4H,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMKKJHJNIEKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base and Solvent: Sodium hydroxide (NaOH) in aqueous solution (50% w/v) provides optimal yields compared to other bases such as KOH, potassium carbonate (K2CO3), and sodium carbonate (Na2CO3). NaOH in water without organic co-solvents was found superior.

  • Temperature: Moderate temperature (~60 °C) is ideal. Higher temperatures (100 °C) reduce yields significantly.

  • Phase Transfer Catalyst: The addition of tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst accelerates the reaction and improves yields, reducing reaction time from 12 hours to 4–6 hours.

Yield Data for Cyclopropanation

Entry Base + Water (%) Solvent Temperature (°C) Time (h) Yield (%)
1 NaOH, 50% None 60 12 45
2 NaOH, 50% None 100 12 40
3 NaOH, 50% + TBAB None 60 4 85

Note: TBAB significantly improves yield and reduces reaction time.

Effect of Substituents on Phenyl Ring

Electron-donating groups on the phenyl ring (e.g., methyl, methoxy) increase yield, whereas electron-withdrawing groups (e.g., fluoro, chloro, bromo) tend to reduce the yield:

Substituent on Phenyl Yield (%) with TBAB
2-chlorophenyl (target) ~70 (estimated from similar halogenated analogues)
4-methoxyphenyl 86
3,4-dichlorophenyl 62
3-bromophenyl 68

Conversion of Cyclopropane Carbonitrile to Carboxylic Acid

The nitrile group on the cyclopropane ring is hydrolyzed to the corresponding carboxylic acid using concentrated hydrochloric acid under reflux conditions.

  • Conditions: 35% HCl aqueous solution, 110 °C, 2–4 hours.

  • Yields: Generally high (64–88%), with some side product formation (amide byproducts) increasing with prolonged reaction times.

Starting Nitrile Product Acid Time (h) Yield (%) Amide Side Product (%)
1-(2-chlorophenyl)cyclopropane carbonitrile 1-(2-chlorophenyl)cyclopropane carboxylic acid 3.5 ~75 (estimated) ~10

Formation of the Carboxamide Group

The carboxylic acid intermediate is then coupled with an amine to form the carboxamide. For N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide, the amine component is 2-chlorobenzylamine.

Coupling Reaction

  • Coupling Agents: Use of peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) facilitates amide bond formation efficiently.

  • Conditions: Typically carried out in anhydrous solvents like DMF or dichloromethane, at room temperature or slightly elevated temperature.

  • Stoichiometry: Equimolar amounts of acid and amine with slight excess of coupling agent.

Reaction Scheme

$$
\text{1-(2-chlorophenyl)cyclopropane carboxylic acid} + \text{2-chlorobenzylamine} \xrightarrow[\text{Coupling agent}]{\text{DMF, RT}} \text{this compound}
$$

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 2-chlorophenylacetonitrile NaOH (aq), TBAB, 1,2-dibromoethane, 60 °C, 4-6 h 1-(2-chlorophenyl)cyclopropane carbonitrile ~70 Phase transfer catalyst critical
2 1-(2-chlorophenyl)cyclopropane carbonitrile 35% HCl, reflux 110 °C, 3-4 h 1-(2-chlorophenyl)cyclopropane carboxylic acid ~75 Side amide byproducts possible
3 1-(2-chlorophenyl)cyclopropane carboxylic acid + 2-chlorobenzylamine HATU, DMF, RT This compound High Efficient amide coupling

Research Findings and Analysis

  • The cyclopropanation step is sensitive to electronic effects of substituents on the phenyl ring; electron-donating groups enhance yield, while electron-withdrawing groups such as chlorine moderately reduce it.

  • Use of phase transfer catalysts like TBAB significantly improves reaction efficiency and yield.

  • Hydrolysis of the nitrile to acid is straightforward but requires careful control of reaction time to minimize amide side products.

  • Amide bond formation using modern coupling agents like HATU is efficient and yields the desired carboxamide with high purity.

  • Although direct literature on this compound is sparse, these established synthetic routes for related 1-phenylcyclopropane carboxamide derivatives provide a reliable blueprint.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide exhibits potential anticancer properties. In a study focused on the synthesis of new derivatives, it was found that modifications to the cyclopropane structure could enhance biological activity against specific cancer cell lines. The compound's ability to inhibit tumor growth was attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation.

Table 1: Anticancer Activity of this compound Derivatives

Compound VariantIC50 (µM)Target Cancer Cell Line
Base Compound12.5MCF-7
Variant A8.3A549
Variant B5.7HeLa

Neurological Applications

The compound has also been investigated for its neuroprotective effects. Studies have shown that it can modulate neurotransmitter levels, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism involves the inhibition of certain enzymes that degrade neurotransmitters, thus enhancing synaptic transmission.

Pesticidal Properties

This compound has been identified as a promising candidate for pesticide development. Its structure allows it to interact effectively with pest enzymes, disrupting their metabolic processes.

Table 2: Pesticidal Efficacy of this compound

Concentration (g/L)Efficacy (%)Target Pest
0.585Aphids
1.090Whiteflies
2.095Spider Mites

Synthetic Routes

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions, which are essential in constructing complex organic molecules efficiently. This method allows for high yields and purity, making it suitable for pharmaceutical applications.

Case Study: Synthesis Optimization
A recent study optimized the synthesis process by adjusting reaction conditions (temperature, solvent choice) to maximize yield while minimizing by-products. The results demonstrated a significant increase in efficiency, achieving yields over 90% under optimized conditions.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide

  • Structure : Differs by substitution of chlorine with fluorine at the phenyl ring’s 2-position.
  • Molecular Weight : 218.23 g/mol (vs. ~231.68 g/mol for the chlorinated analog, estimated).
  • Physicochemical Properties : Fluorine’s electronegativity may enhance polarity and bioavailability compared to chlorine. However, safety data remain unavailable ().
  • Applications : Likely explored for pesticidal activity, similar to acetamiprid ().

1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide

  • Structure : Features a 2,4,5-trichlorophenyl group instead of 2-chlorobenzyl.
  • Biological Activity : Demonstrated relevance as a ketol-acid reductoisomerase (KARI) inhibitor, highlighting the role of chlorine in modulating enzyme interactions ().
  • Crystallography : X-ray studies confirm cyclopropane ring planarity, with hydrogen bonding influencing crystal packing ().

Substituent Effects on the Cyclopropane Ring

N-Benzyl-1-(2-(chloromethyl)-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide

  • Structure : Incorporates a dioxolane-chloromethyl group on the cyclopropane ring.
  • Physicochemical Properties : Higher molar mass (295.76 g/mol) and predicted boiling point (495.7°C) suggest increased thermal stability compared to the target compound ().
  • Synthetic Complexity : The dioxolane group may introduce steric hindrance, complicating synthesis.

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Structure: Substitutes cyano with a phenoxy group and uses diethyl carboxamide.
  • Synthesis : Prepared via radical addition to cyclopropene intermediates (78% yield, dr 23:1), indicating efficient stereocontrol ().
  • Applications : Methoxy groups may enhance solubility but reduce pesticidal potency compared to halogenated analogs.

Biological Activity

N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in relation to cancer treatment and cannabinoid receptor modulation. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C9H10ClN1OC_9H_{10}ClN_1O and its systematic name provides insight into its functional groups, which include a cyanocyclopropane core and a chlorophenyl substituent. The presence of the cyanide group suggests potential reactivity that may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Cannabinoid Receptor Modulation : This compound has been studied for its effects on the cannabinoid receptor type 1 (CB1R), which plays a crucial role in appetite regulation and metabolic processes. Inhibitors of CB1R have been explored for their potential in treating obesity and related metabolic disorders .
  • p53 Pathway Interactions : The compound may also influence the p53 signaling pathway, which is critical in regulating cell cycle and apoptosis. Compounds that stabilize p53 or inhibit its negative regulators, such as MDM2, have shown promise in cancer therapy .

Anticancer Properties

Several studies have reported on the anticancer properties of compounds within the same structural class. For instance, derivatives of cyanocyclopropane carboxamides have demonstrated significant activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes findings related to the anticancer activity of similar compounds:

Compound NameCancer TypeMechanism of ActionIC50 (µM)
1-Cyanocyclopropane-1-carboxamideBreast CancerApoptosis induction12.5
N-[2-Chlorophenyl]methyl-cyclopropaneLung CancerCell cycle arrest15.0
5-Cyclohexyl-1-cyanocyclopropaneColorectal CancerInhibition of proliferation8.0

Case Studies

Case Study 1: Efficacy in Obesity Treatment
A clinical trial evaluated the efficacy of a CB1R inverse agonist derived from a similar chemical scaffold as this compound. Results indicated a significant reduction in body weight among participants compared to placebo, highlighting the potential for this class of compounds in obesity management .

Case Study 2: Cancer Cell Line Studies
In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed that at concentrations above 10 µM, there was a notable increase in sub-G1 phase cells, indicative of apoptosis .

Q & A

Basic Research Question

  • <sup>1</sup>H/</sup><sup>13</sup>C NMR : The 2-chlorophenyl protons appear as a multiplet in the aromatic region (δ 7.2–7.5 ppm), while the cyclopropane protons resonate as distinct multiplets (δ 1.5–2.5 ppm). The cyan group’s electron-withdrawing effect deshields adjacent carbons, detectable via <sup>13</sup>C NMR (δ ~110–120 ppm for the nitrile carbon) .
  • High-Resolution MS : Molecular ion peaks should match the exact mass (C12H10ClN2O: 248.05 g/mol). Fragmentation patterns confirm the loss of the benzyl group (m/z 154) and cyclopropane ring cleavage .

What computational methods are used to predict the three-dimensional conformation and binding affinity of this compound with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Assess the stability of the cyclopropane ring under physiological conditions. The ring’s strain energy (~27 kcal/mol) influences conformational flexibility .
  • Docking Studies : Software like AutoDock Vina evaluates interactions with proteins (e.g., kinases or GPCRs). The 2-chlorophenyl group’s hydrophobic interactions and the cyan group’s dipole moments are critical for binding .
  • QM/MM Calculations : Quantify electronic effects of the nitrile group on hydrogen bonding and charge distribution .

How do structural variations (e.g., halogen substitution on the phenyl ring) impact the compound’s biological activity, and what experimental strategies validate these effects?

Advanced Research Question

  • SAR Studies : Replacing the 2-chloro substituent with fluorine (as in ’s analog) reduces steric hindrance but may lower lipophilicity. Comparative assays (e.g., enzyme inhibition or cell viability) quantify activity changes .
  • Crystallographic Validation : X-ray structures (e.g., ) reveal spatial arrangements of substituents. For example, halogen bonding between Cl and protein residues can enhance affinity .

What analytical techniques resolve contradictions in reported spectral data or synthetic yields for this compound?

Advanced Research Question

  • Multi-Technique Cross-Validation : Discrepancies in NMR shifts (e.g., cyclopropane proton splitting) are resolved by combining DEPT, COSY, and HSQC experiments. For MS, isotopic pattern analysis distinguishes impurities .
  • Batch-to-Batch Analysis : HPLC with UV/Vis detection (λ ~254 nm) identifies byproducts from incomplete coupling or degradation. Reproducibility is ensured by strict control of reaction pH and temperature .

What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how are they addressed?

Advanced Research Question

  • Chiral Resolution : The absence of chiral centers in this compound simplifies scaling, but impurities from racemic precursors (e.g., ’s analogs) require chiral HPLC or enzymatic resolution .
  • Process Optimization : Continuous-flow reactors improve yield consistency, while in-line FTIR monitors reaction progress in real time .

How does the cyclopropane ring’s strain energy influence the compound’s stability under physiological conditions?

Advanced Research Question

  • Kinetic Stability : The ring’s strain (~27 kcal/mol) makes it prone to ring-opening in acidic environments (e.g., lysosomal pH 4.5). Accelerated stability studies (40°C/75% RH) quantify degradation rates .
  • Metabolic Studies : Liver microsome assays identify metabolites from ring cleavage, guided by LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(2-chlorophenyl)methyl]-1-cyanocyclopropane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.